3-(3-Bromo-5-fluorophenoxy)propan-1-ol

Catalog No.
S8219887
CAS No.
M.F
C9H10BrFO2
M. Wt
249.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromo-5-fluorophenoxy)propan-1-ol

Product Name

3-(3-Bromo-5-fluorophenoxy)propan-1-ol

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propan-1-ol

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

InChI

InChI=1S/C9H10BrFO2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2

InChI Key

AQBWGOPDOYQKCC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)OCCCO

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCO

3-(3-Bromo-5-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10BrF. It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, along with a hydroxyl group attached to a propan-1-ol chain. This compound is a derivative of phenylpropanol and exhibits unique chemical properties due to its halogen substituents. The presence of both bromine and fluorine can influence its reactivity, stability, and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to remove bromine or fluorine atoms, yielding different derivatives. Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
  • Nucleophilic Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, which may involve nucleophiles such as amines or thiols.

Research into the biological activity of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol indicates potential interactions with various biological targets. The unique structure allows for diverse interactions due to its functional groups, which may influence enzyme activity or receptor binding. Preliminary studies suggest that it may exhibit moderate to strong interactions with specific receptors involved in pharmacological pathways, although detailed pharmacological data are still required for conclusive evidence.

The synthesis of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol typically involves the following methods:

  • Electrophilic Aromatic Substitution: This method introduces bromine and fluorine to the phenyl ring from a suitable precursor under controlled conditions.
  • Multi-step Organic Reactions: A common synthetic route begins with the preparation of 3-bromo-5-fluorophenol, which is then reacted with propan-1-ol under acidic or basic conditions to yield the desired product.
  • Industrial Production: In an industrial setting, large-scale bromination and fluorination processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

3-(3-Bromo-5-fluorophenoxy)propan-1-ol has several applications:

  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicinal Chemistry: Explored for therapeutic properties and as a precursor in drug development.
  • Industrial Use: Utilized in the production of specialty chemicals and materials.

Interaction studies involving 3-(3-Bromo-5-fluorophenoxy)propan-1-ol focus on its binding affinity to various biological targets. Research indicates that the compound may interact with specific enzymes or receptors, potentially influencing their activity through competitive inhibition or allosteric modulation. Further studies are necessary to elucidate these interactions fully and determine their biological implications.

Several compounds share structural similarities with 3-(3-Bromo-5-fluorophenoxy)propan-1-ol:

Compound NameMolecular FormulaUnique Features
3-(2-Bromo-phenyl)propan-1-olC9H10BrSimple bromo substitution without fluorine
3-(3,5-Difluorophenoxy)-propan-1-olC9H10F2OContains two fluorine atoms instead of one bromine
3-Bromo-1,1,1-trifluoro-2-propanolC6H7BrF3Contains three fluorines, altering reactivity significantly

Uniqueness

The uniqueness of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol lies in the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can lead to distinct chemical reactivity and biological properties compared to other similar compounds. The combination of halogen substituents enhances its potential as a pharmaceutical agent or research tool.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.98482 g/mol

Monoisotopic Mass

247.98482 g/mol

Heavy Atom Count

13

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